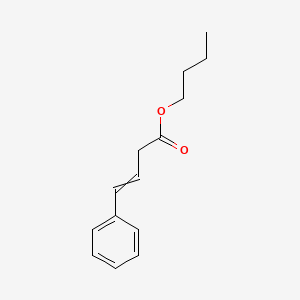
4-Phenyl-3-butenoic acid butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Phenyl-3-butenoic acid butyl ester is an organic compound with the molecular formula C14H18O2. It is a derivative of 4-Phenyl-3-butenoic acid, where the carboxylic acid group is esterified with butanol. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-3-butenoic acid butyl ester typically involves the esterification of 4-Phenyl-3-butenoic acid with butanol. This reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
4-Phenyl-3-butenoic acid+ButanolH2SO44-Phenyl-3-butenoic acid butyl ester+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactor systems allows for better control over reaction conditions and can lead to more sustainable and scalable production methods .
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-3-butenoic acid butyl ester can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like ammonia (NH3) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: 4-Phenyl-3-butenoic acid or its derivatives.
Reduction: 4-Phenyl-3-butenol.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
4-Phenyl-3-butenoic acid butyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Industry: It is used in the production of various fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which 4-Phenyl-3-butenoic acid butyl ester exerts its effects involves the inhibition of peptidylglycine alpha-amidating monooxygenase (PAM). This enzyme is crucial for the bioactivation of peptide hormones. By inhibiting PAM, the compound can modulate signaling pathways involved in growth and survival, such as the downregulation of JNK and upregulation of p38 MAPK .
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-3-butenoic acid: The parent compound, which is also an inhibitor of PAM and has similar biological activities.
5-(Acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester: A more potent amidation inhibitor with anti-inflammatory properties.
Uniqueness
4-Phenyl-3-butenoic acid butyl ester is unique due to its esterified form, which can influence its solubility, reactivity, and biological activity. The esterification can also enhance its stability and make it more suitable for certain applications compared to its parent acid.
Properties
Molecular Formula |
C14H18O2 |
|---|---|
Molecular Weight |
218.29 g/mol |
IUPAC Name |
butyl 4-phenylbut-3-enoate |
InChI |
InChI=1S/C14H18O2/c1-2-3-12-16-14(15)11-7-10-13-8-5-4-6-9-13/h4-10H,2-3,11-12H2,1H3 |
InChI Key |
IMKYZJRUXPHTGE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)CC=CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


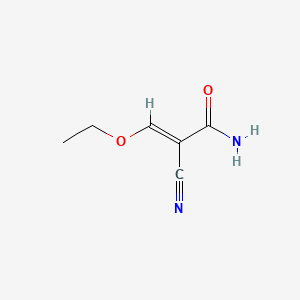
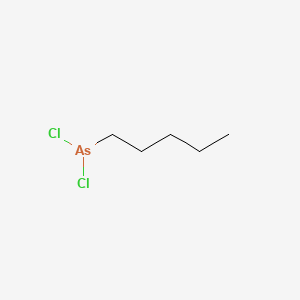

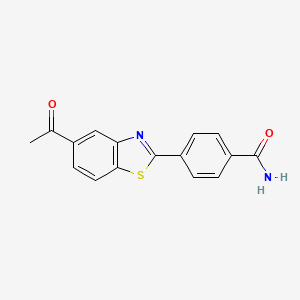
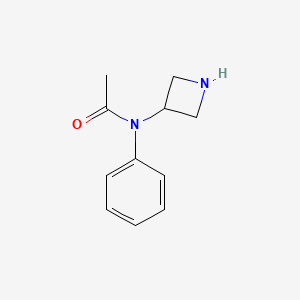
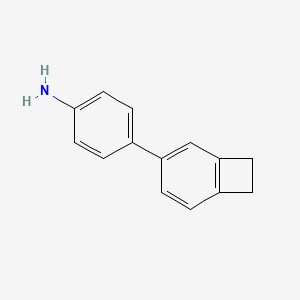
![[Ethyl[(S)-1-phenylethyl]amino]diphenylphosphine](/img/structure/B13807312.png)
![Acetamide, N-[7-hydroxy-8-[[2-hydroxy-5-[(methylamino)sulfonyl]phenyl]azo]-1-naphthalenyl]-](/img/structure/B13807315.png)
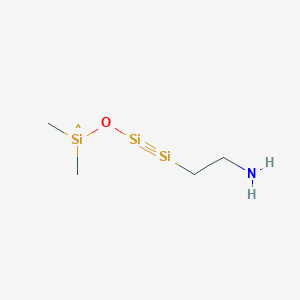
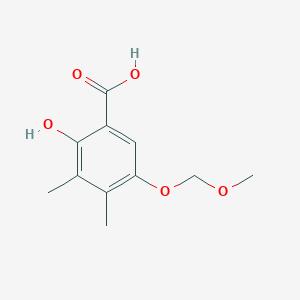
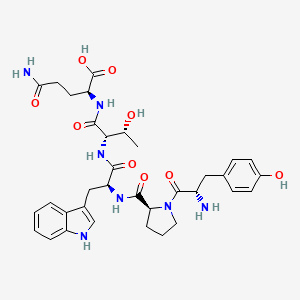
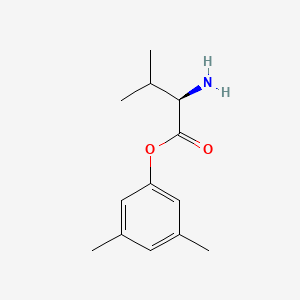
![N,N-diethyl-2-[4-[1-(4-fluorophenyl)-2-phenylethenyl]phenoxy]ethanamine](/img/structure/B13807329.png)

